molecular formula C21H26N4O3S B11282192 1,1'-[3-ethyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

1,1'-[3-ethyl-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

Cat. No.: B11282192
M. Wt: 414.5 g/mol
InChI Key: SBXWRWSRZKGAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The presence of the triazole and thiadiazine rings in its structure makes it a unique scaffold for drug design and development .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-BUTANOYL-3-ETHYL-6-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings allow the compound to bind to specific enzymes and receptors, inhibiting their activity . This binding can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines such as:

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[5-butanoyl-3-ethyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C21H26N4O3S/c1-5-8-16(26)20-19(14-10-12-15(28-4)13-11-14)25(18(27)9-6-2)24-17(7-3)22-23-21(24)29-20/h10-13H,5-9H2,1-4H3

InChI Key

SBXWRWSRZKGAGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC=C(C=C3)OC

Origin of Product

United States

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